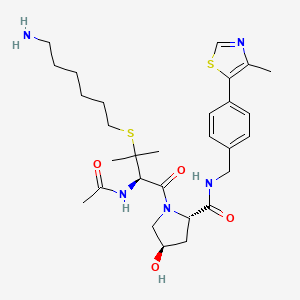

MA242 free base

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

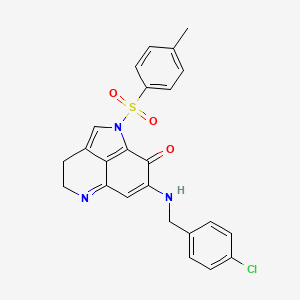

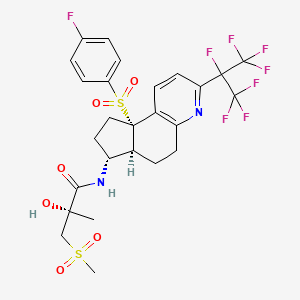

MA242 free base is a specific dual inhibitor of murine double minute 2 (MDM2) and nuclear factor of activated T cells 1 (NFAT1). This compound is known for its ability to induce apoptosis in pancreatic cancer cell lines by binding directly to MDM2 and NFAT1 with high affinity, leading to the degradation of these proteins and inhibition of NFAT1-mediated MDM2 transcription .

Métodos De Preparación

The synthesis of MA242 free base involves high-throughput virtual and cell-based screening to identify a lead compound that can bind both MDM2 and NFAT1 with high affinity . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Análisis De Reacciones Químicas

MA242 free base undergoes several types of chemical reactions, primarily focusing on its interaction with MDM2 and NFAT1. The compound induces the degradation of these proteins and inhibits their transcriptional activity . Common reagents and conditions used in these reactions include incubation with pancreatic cancer cell lines at concentrations ranging from 0.05 to 5 micromolar for 72 hours . The major products formed from these reactions are the degraded proteins of MDM2 and NFAT1 .

Aplicaciones Científicas De Investigación

MA242 free base has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the interactions between MDM2 and NFAT1. In biology and medicine, this compound is utilized to induce apoptosis in pancreatic cancer cell lines, making it a valuable compound for cancer research . Additionally, it has shown selective cytotoxicity against hepatocellular carcinoma cells by inhibiting the NFAT1-MDM2 pathway . In industry, this compound is used for the development of new therapeutic agents targeting MDM2 and NFAT1 .

Mecanismo De Acción

MA242 free base exerts its effects by binding directly to MDM2 and NFAT1 with high affinity. This binding induces the degradation of these proteins and inhibits NFAT1-mediated MDM2 transcription . The compound selectively induces apoptosis in pancreatic cancer cell lines, regardless of the p53 status of the cells . In vitro studies have shown that this compound significantly decreases the levels of MDM2 and NFAT1 proteins at low concentrations . In vivo studies have demonstrated that this compound suppresses orthotopic pancreatic tumor growth without significant host toxicity .

Comparación Con Compuestos Similares

MA242 free base is unique in its dual inhibition of MDM2 and NFAT1, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include nutlin-3a, which targets the p53-binding domain of MDM2, and other MDM2 inhibitors that do not affect NFAT1 . This compound’s ability to inhibit both MDM2 and NFAT1 makes it a promising candidate for the treatment of cancers that are deficient in functional p53 .

Propiedades

Fórmula molecular |

C24H20ClN3O3S |

|---|---|

Peso molecular |

466.0 g/mol |

Nombre IUPAC |

10-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)sulfonyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one |

InChI |

InChI=1S/C24H20ClN3O3S/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16/h2-9,12,14,27H,10-11,13H2,1H3 |

Clave InChI |

OAGZTFIEDOSHHS-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)